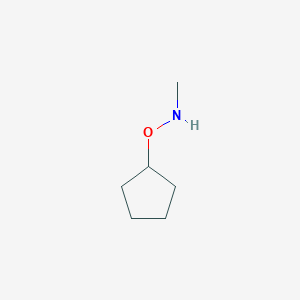
(Cyclopentyloxy)(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentyloxy)(methyl)amine is an organic compound with a CAS Number: 1545691-27-7 . It has a molecular weight of 115.18 . The IUPAC name for this compound is O-cyclopentyl-N-methylhydroxylamine . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One such method is the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO/c1-7-8-6-4-2-3-5-6/h6-7H,2-5H2,1H3 . The key for this InChI code is JRAFBNPQCUPWHO-UHFFFAOYSA-N .Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. These include reactions with alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 115.18 . It is stored at a temperature of 4 degrees Celsius .Relevant Papers There are several relevant papers related to this compound. One paper discusses the use of B(OCH2CF3)3 for mediating direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines . Another paper discusses the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .
Applications De Recherche Scientifique
Synthesis and Functionalization of Amines
Amines, including structures related to (Cyclopentyloxy)(methyl)amine, are pivotal in the synthesis and functionalization of a wide array of organic compounds. The expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination using reusable cobalt oxide nanoparticles highlights the importance of amines in academic research and industrial production, underscoring their roles in life-science molecules and drug development (Senthamarai et al., 2018). Additionally, a study on direct amidation of unprotected amino acids using B(OCH2CF3)3 showcases an efficient method for amine functionalization, applicable to medicinally relevant compounds, emphasizing the versatility of amines in organic synthesis (Lanigan et al., 2016).
Catalysis and Material Science
In catalysis, the development of homogeneous transition metal-catalyzed hydrosilylation methodologies for the synthesis of amines, including the reduction of various nitrogen-containing substrates, illustrates the significance of amines in creating complex molecules (Li et al., 2016). This approach has been lauded for its efficiency and the possibility of integrating CO2 as a C1-building block in N-methylation of amines, further emphasizing their utility in sustainable chemistry practices.
Pharmaceutical Intermediates
The transformation of amines into pharmaceutical intermediates is another critical application. For example, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is an innovative method contributing to the synthesis of complex molecules, including potential drug candidates (Lifchits & Charette, 2008). Such methodologies underscore the role of amines in developing novel therapeutic agents.
Mécanisme D'action
Target of Action
It is known that amines, in general, can interact with various biological targets due to their basic nature
Mode of Action
Amines, including (Cyclopentyloxy)(methyl)amine, are known to be basic and can easily react with acids, which are electron-poor . This suggests that this compound could potentially interact with acidic components in biological systems.
Biochemical Pathways
Amines are known to play a role in various biochemical pathways, including the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .
Result of Action
Given the basic nature of amines, it is plausible that this compound could potentially influence ph-dependent processes within cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the protonation state of this compound, thereby influencing its reactivity . Additionally, factors such as temperature and the presence of other chemicals could also impact the stability and efficacy of this compound .
Propriétés
IUPAC Name |
N-cyclopentyloxymethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-8-6-4-2-3-5-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAFBNPQCUPWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNOC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)
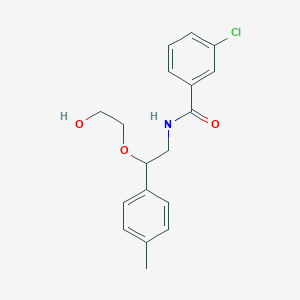
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2609976.png)
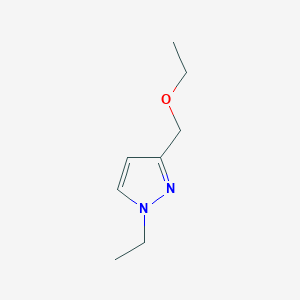
![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2609982.png)

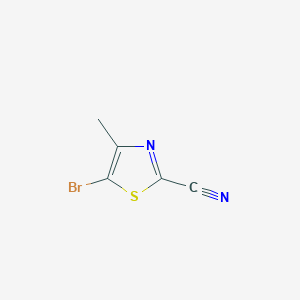
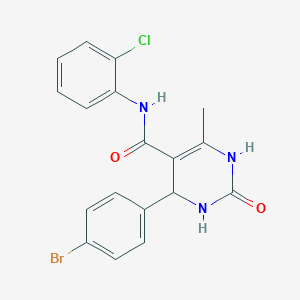
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)
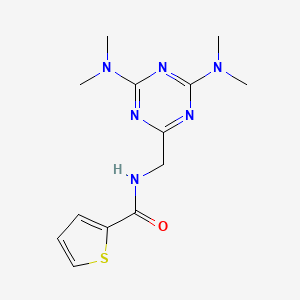

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
